molecular formula C23H16O3 B11937604 3-Benzhydryl-4-hydroxynaphthalene-1,2-dione CAS No. 15451-44-2

3-Benzhydryl-4-hydroxynaphthalene-1,2-dione

Cat. No.: B11937604
CAS No.: 15451-44-2
M. Wt: 340.4 g/mol
InChI Key: QRBYHTLNCCRJAC-UHFFFAOYSA-N
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Description

Q184 2-(DIPHENYLMETHYL)-3-HYDROXY-1,4-NAPHTHOQUINONE: is a synthetic organic compound that belongs to the class of naphthoquinones This compound is characterized by the presence of a diphenylmethyl group and a hydroxyl group attached to a naphthoquinone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Q184 2-(DIPHENYLMETHYL)-3-HYDROXY-1,4-NAPHTHOQUINONE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,4-naphthoquinone and diphenylmethanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific solvents. For example, the reaction may be conducted in the presence of a Lewis acid catalyst, such as aluminum chloride, in an organic solvent like dichloromethane.

    Reaction Steps: The diphenylmethanol undergoes a Friedel-Crafts alkylation reaction with 1,4-naphthoquinone to form the desired product. The reaction mixture is then subjected to purification steps, such as recrystallization or chromatography, to isolate the pure compound.

Industrial Production Methods: In an industrial setting, the production of Q184 2-(DIPHENYLMETHYL)-3-HYDROXY-1,4-NAPHTHOQUINONE may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques, such as automated reactors and in-line monitoring, are employed to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Q184 2-(DIPHENYLMETHYL)-3-HYDROXY-1,4-NAPHTHOQUINONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.

    Substitution: The hydroxyl group and the diphenylmethyl group can participate in substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.

Scientific Research Applications

Q184 2-(DIPHENYLMETHYL)-3-HYDROXY-1,4-NAPHTHOQUINONE has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development for treating various diseases.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Q184 2-(DIPHENYLMETHYL)-3-HYDROXY-1,4-NAPHTHOQUINONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways: The compound may influence cellular pathways, such as oxidative stress response, apoptosis, and signal transduction.

Comparison with Similar Compounds

Q184 2-(DIPHENYLMETHYL)-3-HYDROXY-1,4-NAPHTHOQUINONE can be compared with other similar compounds, such as:

  • 2-(Phenylmethyl)-3-hydroxy-1,4-naphthoquinone
  • 2-(Diphenylmethyl)-1,4-naphthoquinone
  • 3-Hydroxy-1,4-naphthoquinone

Uniqueness: The presence of both the diphenylmethyl group and the hydroxyl group in Q184 2-(DIPHENYLMETHYL)-3-HYDROXY-1,4-NAPHTHOQUINONE imparts unique chemical and biological properties, distinguishing it from other naphthoquinone derivatives.

Properties

CAS No.

15451-44-2

Molecular Formula

C23H16O3

Molecular Weight

340.4 g/mol

IUPAC Name

3-benzhydryl-4-hydroxynaphthalene-1,2-dione

InChI

InChI=1S/C23H16O3/c24-21-17-13-7-8-14-18(17)22(25)23(26)20(21)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19,24H

InChI Key

QRBYHTLNCCRJAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C(=O)C3=O)O

Origin of Product

United States

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